![molecular formula C19H15N3O B2496333 1-(苄氧基)-2-苯基-1H-咪唑并[4,5-b]吡啶 CAS No. 339009-95-9](/img/structure/B2496333.png)

1-(苄氧基)-2-苯基-1H-咪唑并[4,5-b]吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“1-(benzyloxy)-2-phenyl-1H-imidazo[4,5-b]pyridine” is a compound that belongs to the imidazopyridine class . Imidazopyridines are known to play a crucial role in numerous disease conditions due to their structural resemblance to purines . They have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry .

Synthesis Analysis

The synthesis of imidazopyridines can be achieved through various methods . For instance, one method involves the reaction of methyl 4-((benzyloxy)methyl)tetrahydrofuran-2-carbimidate hydrochloride– cis or trans with 2,3-diaminopyridine in MeOH . Another method involves the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C .Molecular Structure Analysis

Imidazopyridines are comprised of an imidazole ring fused with a pyridine moiety . They consist of various isomeric forms like imidazo [4,5- b ]pyridines, imidazo [4,5- c ]pyridines, imidazo [1,5- a ]pyridines and imidazo [1,2- a ]pyridines .Chemical Reactions Analysis

Imidazopyridines have been found to undergo various chemical reactions . For example, they can undergo hydrogenation over palladium to afford pyridine . They also participate in the stereoselective synthesis of substituted pyridines, piperidines, and piperazines .科学研究应用

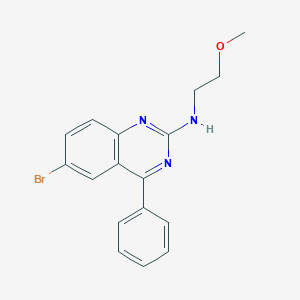

- Introduction : 1-(Benzyloxy)-2-phenyl-1H-imidazo[4,5-b]pyridine belongs to the pyrazolopyridine family, which includes five congeners formed by fusing a pyrazole and a pyridine ring .

- Aurora A Kinase Inhibition : Imidazo[4,5-b]pyridine derivatives (including 1) have been studied as inhibitors of Aurora A kinase (AURAKA), a promising target for cancer therapy .

- Larvicidal Activity : Notably, 1-(benzyloxy)-2-phenyl-1H-imidazo[4,5-b]pyridine exhibited better larvicidal potency than etoxazole against mosquito larvae .

Synthesis and Structural Diversity

!Figure 1

Biomedical Applications

作用机制

Target of Action

It is known that imidazo[4,5-b]pyridines have a wide range of applications in medicinal chemistry . They are recognized as a “drug prejudice” scaffold, indicating their potential to interact with various biological targets .

Mode of Action

Imidazo[4,5-b]pyridines are known to play a crucial role in numerous disease conditions . They can influence many cellular pathways necessary for the proper functioning of cells . The specific interactions of 1-(benzyloxy)-2-phenyl-1H-imidazo[4,5-b]pyridine with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

These include pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, and enzymes involved in carbohydrate metabolism .

Result of Action

Imidazo[4,5-b]pyridines are known to have a wide range of applications in medicinal chemistry, suggesting that they can have diverse effects at the molecular and cellular level .

未来方向

The future directions for “1-(benzyloxy)-2-phenyl-1H-imidazo[4,5-b]pyridine” and similar compounds could involve further exploration of their medicinal potential . Given their wide range of applications in medicinal chemistry, there is potential for the development of new drugs based on the imidazopyridine scaffold .

属性

IUPAC Name |

2-phenyl-1-phenylmethoxyimidazo[4,5-b]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O/c1-3-8-15(9-4-1)14-23-22-17-12-7-13-20-18(17)21-19(22)16-10-5-2-6-11-16/h1-13H,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZDWLFCKPBHYQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CON2C3=C(N=CC=C3)N=C2C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(benzyloxy)-2-phenyl-1H-imidazo[4,5-b]pyridine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-ethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2496253.png)

![N-[[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-4-tert-butylbenzamide](/img/structure/B2496254.png)

![3,5-Difluoro-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2496255.png)

![N-(3-chloro-4-fluorophenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2496262.png)

![2-((3-allyl-5-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-cyclohexylacetamide](/img/structure/B2496263.png)

![3-cyclopentyl-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propanamide](/img/structure/B2496265.png)